molecular formula C9H15NO2 B13353084 2-Aminocyclooct-3-ene-1-carboxylic acid

2-Aminocyclooct-3-ene-1-carboxylic acid

Cat. No.: B13353084
M. Wt: 169.22 g/mol
InChI Key: YCJMQQKIVRVQJT-XQRVVYSFSA-N
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Description

2-Aminocyclooct-3-ene-1-carboxylic acid is a constrained, cyclic gamma-amino acid offered for research and development purposes. Conformationally restricted analogues of flexible biomolecules are of significant interest in medicinal chemistry and chemical biology for exploring active binding modes and developing novel bioactive ligands . The cyclooctene ring in this compound imposes a distinct spatial geometry, which can be leveraged to pre-organize peptide chains into specific secondary structures. Such constrained scaffolds are valuable building blocks in the emerging field of foldamers for constructing oligomers like gamma-peptides, which display well-defined conformational preferences . Researchers can utilize this amino acid to impart rigidity and study the resulting effects on molecular structure and function. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(3Z)-2-aminocyclooct-3-ene-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h4,6-8H,1-3,5,10H2,(H,11,12)/b6-4-

InChI Key

YCJMQQKIVRVQJT-XQRVVYSFSA-N

Isomeric SMILES

C1CCC(C(/C=C\C1)N)C(=O)O

Canonical SMILES

C1CCC(C(C=CC1)N)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Experimental Notes

  • β-Lactam Formation: The [2+2] cycloaddition of chlorosulfonyl isocyanate to cis-1,3-cyclooctadiene efficiently produces the key bicyclic β-lactam intermediate.
  • Aminolysis: Treatment with HCl gas in methanol opens the lactam ring, introducing the amino and ester groups in a single step, yielding methyl 2-aminocyclooct-3-ene-1-carboxylate in high purity and yield.
  • Protection: The amino group is protected using di-tert-butyl dicarbonate in the presence of DMAP and pyridine to prevent side reactions during subsequent oxidation steps.
  • Epoxidation: The double bond is regioselectively oxidized with meta-chloroperoxybenzoic acid to form the epoxide, which is a crucial intermediate for further ring opening or functionalization.
  • Ring Opening and Lactonization: Acidic or nucleophilic conditions (e.g., HCl in methanol, NaHSO4, or NH4Cl–DMF) open the epoxide and can induce lactone formation, yielding the desired β-amino acid or its derivatives. The reaction is highly regioselective due to conformational effects, as supported by density functional theory (DFT) calculations.
  • Deprotection: The Boc group is removed under acidic conditions (HCl in methanol), liberating the free this compound.

Analytical Data and Characterization

The synthesized intermediates and final products have been characterized by:

These methods confirm the structure, purity, and stereochemistry of the compounds at each stage.

Summary Table of Key Analytical Data

Compound Melting Point (°C) 1H NMR (CD3OD, δ ppm) HRMS [M+H]+ (calcd/found)
Methyl 2-aminocyclooct-3-ene-1-carboxylate 95–97 5.88–5.64 (2H, olefinic), 3.72 (3H, OCH3) 184.1338 / 184.1332
N-Boc-protected amino ester 101–103 5.39 (NH), 3.70 (OCH3)
Bicyclic lactone derivative 184–185 5.19 (NH), 4.58 (H-7)

Chemical Reactions Analysis

2-Aminocyclooct-3-ene-1-carboxylic acid participates in several reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the double bond yields the saturated analog.

    Substitution: The amino group can undergo substitution reactions.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., amines) are used.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

    Peptide Chemistry: 2-Aminocyclooct-3-ene-1-carboxylic acid serves as a building block in peptide synthesis due to its unique ring structure.

    Drug Design: Researchers explore its incorporation into peptidomimetics and bioactive compounds.

    Protein Engineering: It influences protein stability and conformation.

    Catalysis: The eight-membered ring can act as a chiral ligand in asymmetric catalysis.

Mechanism of Action

    Targets: It interacts with enzymes, receptors, or other biomolecules.

    Pathways: The compound modulates specific biochemical pathways, impacting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural differences between 2-aminocyclooct-3-ene-1-carboxylic acid and analogous cyclic amino acids:

Compound Name Ring Size Functional Groups Key Features Applications
This compound 8 NH₂, COOH Medium ring size, low strain, regioselective synthesis Bicyclic β-lactam precursors
cis-2-Aminocyclohex-3-ene-1-carboxylic acid (hydrochloride) 6 NH₂, COOH, HCl Smaller ring, higher strain, hydrochloride salt improves solubility Pharmaceutical intermediates
1-Aminocyclopropane-1-carboxylic acid (ACC) 3 NH₂, COOH High ring strain, plant ethylene precursor Plant physiology studies
3-Aminopent-4-ene-1,1-dicarboxylic acid 5 (chain) NH₂, 2×COOH Acyclic backbone, dual carboxylic acids Chelation, polymer chemistry
Bicyclic azabicyclo derivatives 6 + 4 NH₂, COOH, S, O Rigid bicyclic framework, heteroatoms (e.g., sulfur) Antibiotics (e.g., cephalosporins)

Research Advancements

  • Cyclooctene Derivative : Recent work demonstrates its utility in generating conformationally constrained peptides, improving target binding in drug discovery .
  • ACC : Beyond ethylene biosynthesis, ACC regulates root elongation and stress responses in plants, expanding its agricultural relevance .

Q & A

Q. What are the key strategies for synthesizing 2-aminocyclooct-3-ene-1-carboxylic acid and its derivatives?

The synthesis typically begins with cis-9-azabicyclo[6.2.0]dec-6-en-10-one , which undergoes functionalization to yield intermediates like the N-Boc-protected methyl ester. Oxidation of the double bond in this intermediate (e.g., via epoxidation or dihydroxylation) generates dihydroxy-substituted derivatives. Key steps include:

  • Protection/deprotection of the amino group (e.g., Boc protection).
  • Regioselective oxidation using reagents like mCPBA or OsO4.
  • Lactonization under acidic or thermal conditions. Purification often involves column chromatography, and stereochemistry is confirmed via NMR and X-ray diffraction .
Reaction Step Conditions Key Product
Boc protectionBoc2O, DMAP, CH3CNN-Boc-amino ester
EpoxidationmCPBA, CH2Cl2Epoxide intermediate
Acidic hydrolysisHCl, THF/H2ODihydroxy amino acid

Q. How is the stereochemistry of this compound derivatives validated experimentally?

  • 1D/2D NMR : NOESY and COSY correlations identify spatial relationships between protons, confirming ring conformation.
  • X-ray crystallography : Resolves absolute configuration (e.g., methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl carbamate was validated via X-ray) .
  • Comparative analysis : Match experimental NMR data with DFT-predicted chemical shifts for stereoisomers .

Q. What computational methods are used to predict reaction mechanisms in the synthesis of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is employed to:

  • Model transition states during epoxide ring-opening.
  • Calculate thermodynamic stability of intermediates (e.g., five-membered lactones vs. alternative products).
  • Predict regioselectivity in oxidation reactions by analyzing frontier molecular orbitals (FMOs) .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of epoxide ring-opening in this system?

DFT studies reveal that steric hindrance near the bicyclic framework directs nucleophilic attack to the less substituted epoxide carbon. Electronic effects, such as hyperconjugation between the Boc-protected amine and the epoxide, further stabilize specific transition states. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling may resolve ambiguities .

Q. What challenges arise in reconciling conflicting spectroscopic data for diastereomeric derivatives?

Discrepancies between NMR-derived assignments and X-ray structures can occur due to dynamic effects (e.g., ring puckering). Solutions include:

  • Variable-temperature NMR to detect conformational averaging.
  • Solid-state NMR to correlate with X-ray data.
  • Re-evaluating coupling constants (e.g., <sup>3</sup>JHH) using DFT-optimized geometries .

Q. How does the cyclooctene ring strain compare to smaller cycloalkenes (e.g., cyclohexene) in influencing reactivity?

The 8-membered ring introduces moderate angle strain (~135° for cycloheptene vs. 120° for cyclohexene), which:

  • Enhances reactivity in ring-opening reactions (e.g., epoxide formation).
  • Stabilizes boat-like conformations, detectable via NOESY cross-peaks. Comparative studies with 1-aminocyclohex-3-ene-1-carboxylic acid () show reduced strain in smaller rings but lower functionalization versatility .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and DFT-predicted NMR chemical shifts?

  • Solvent effects : DFT calculations often assume gas-phase conditions; include implicit solvent models (e.g., PCM) for accuracy.
  • Dynamic averaging : Use molecular dynamics (MD) simulations to model conformational flexibility.
  • Error thresholds : Accept deviations < 0.3 ppm for <sup>1</sup>H and < 5 ppm for <sup>13</sup>C as non-critical .

Biological Research Design

Q. What strategies are recommended for evaluating the biological activity of this compound?

  • Peptide incorporation : Substitute α-amino acids in bioactive peptides with β-amino acid analogs to assess stability/activity.
  • Conformational analysis : Use circular dichroism (CD) or MD simulations to compare helicity/backbone flexibility.
  • Enzyme inhibition assays : Target proteases or kinases known to interact with cyclic β-amino acids (e.g., HIV protease) .

Methodological Recommendations

Technique Application Example
DFT (B3LYP)Reaction mechanismEpoxide ring-opening pathways
NOESYStereochemistryRing conformation analysis
X-ray diffractionAbsolute configurationMethyl carbamate derivative

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